N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Overview
Description
N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide, also known as MPSPC, is a synthetic compound that has been synthesized and studied for its potential use in scientific research. MPSPC is a thiazole derivative that has been shown to have various biochemical and physiological effects on cells and tissues.
Mechanism of Action
N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide exerts its biological activity through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell growth and differentiation. Additionally, N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels. Additionally, N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific cellular processes. Additionally, N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been shown to have low toxicity towards normal cells, making it a potentially safer alternative to other anti-cancer drugs. However, one of the limitations of using N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide. One area of research is the development of more efficient synthesis methods for N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide. Another area of research is the optimization of the compound's pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide and its potential use in the treatment of various diseases.
Scientific Research Applications
N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines. N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has also been studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(3-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-15-7-5-6-14(12-15)10-11-20-18(23)17-13-27-19(21-17)22-28(24,25)16-8-3-2-4-9-16/h2-9,12-13H,10-11H2,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGUIJWDDCEBPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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